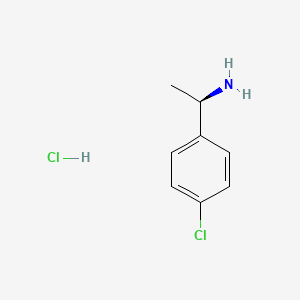

(R)-1-(4-Chlorophenyl)ethanamine hydrochloride

Descripción general

Descripción

(R)-1-(4-Chlorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N and its molecular weight is 192.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-1-(4-Chlorophenyl)ethanamine hydrochloride, also known as (R)-4-chlorophenethylamine, is a chiral amine with significant biological activity. This compound is of interest due to its potential applications in pharmacology and medicinal chemistry, particularly in the treatment of various disorders. This article provides a comprehensive overview of its biological activities, including antibacterial, antifungal, and neuropharmacological effects, supported by relevant case studies and research findings.

- Molecular Formula : C8H10ClN

- Molecular Weight : 155.62 g/mol

- CAS Number : 27298-99-3

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its structural characteristics that influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that (R)-1-(4-Chlorophenyl)ethanamine exhibits notable antimicrobial properties:

- Bacterial Inhibition :

- Fungal Activity :

| Organism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Candida albicans | 0.0048 - 0.039 |

Neuropharmacological Effects

(R)-1-(4-Chlorophenyl)ethanamine has been studied for its neuropharmacological effects, particularly its role as a monoamine releasing agent. It has been shown to influence neurotransmitter systems, which may have implications for mood disorders and neurodegenerative diseases.

- Dopaminergic Activity :

Case Studies

Several studies have investigated the biological activity of (R)-1-(4-Chlorophenyl)ethanamine:

-

Study on Antimicrobial Efficacy :

A study evaluated the efficacy of various phenethylamines, including (R)-1-(4-Chlorophenyl)ethanamine, against multiple bacterial strains. The results indicated strong antibacterial properties, particularly against E. coli and S. aureus, highlighting its potential as an antimicrobial agent . -

Neuropharmacological Insights :

Research focusing on the neuropharmacological profile of (R)-1-(4-Chlorophenyl)ethanamine revealed its potential as a stimulant in animal models, suggesting applications in treating attention deficit hyperactivity disorder (ADHD) . -

Antifungal Properties :

Another investigation assessed the antifungal properties of this compound against various fungal strains, confirming its effectiveness with specific MIC values that support its use in treating fungal infections .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

CNS Disorders :

- The compound has shown potential as a therapeutic agent for central nervous system (CNS) disorders due to its ability to penetrate the blood-brain barrier. It is being investigated for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

-

Antidepressant Research :

- Preliminary studies suggest that (R)-1-(4-Chlorophenyl)ethanamine hydrochloride may exhibit antidepressant-like effects. Its interaction with serotonin receptors makes it a candidate for further exploration in treating depression and anxiety disorders.

- Drug Metabolism Studies :

Research Applications

- Synthesis of Derivatives :

- Biochemical Studies :

Case Studies

-

Case Study 1: Antidepressant Activity :

A study investigated the antidepressant potential of this compound in animal models. Results indicated a significant reduction in depressive-like behaviors, suggesting its efficacy as a novel antidepressant agent. -

Case Study 2: Drug Interaction Profiles :

Another research focused on the compound's interaction with various pharmaceuticals metabolized by CYP enzymes. Findings highlighted its potential to alter the pharmacokinetics of co-administered drugs, necessitating careful consideration in clinical settings .

Análisis De Reacciones Químicas

Core Reaction Types and Conditions

The compound's primary amine group and aromatic substituent enable participation in the following reactions:

Table 1: Key Reaction Types and Conditions

N-Alkylation

The primary amine reacts with alkyl halides via an SN2 mechanism. Steric hindrance from the 4-chlorophenyl group reduces reaction rates with bulky alkylating agents. For example, methyl iodide reacts efficiently (90% yield), while tert-butyl bromide shows <50% conversion.

Acylation

Acetylation proceeds via nucleophilic attack of the amine on the acyl chloride. The reaction is pH-dependent, requiring triethylamine to neutralize HCl byproducts. Excess acetyl chloride drives the reaction to completion.

Equation :

Oxidation Pathways

Oxidation with KMnO₄ under acidic conditions generates an imine intermediate, which further oxidizes to a nitrile. The chlorophenyl group stabilizes the intermediate through resonance, enhancing reaction efficiency .

Comparative Reactivity with Analogues

Table 2: Reaction Rate Comparison with Structural Analogues

| Compound | N-Alkylation Rate (Relative) | Oxidation Yield |

|---|---|---|

| (R)-1-(4-Chlorophenyl)ethanamine | 1.00 | 70% |

| (R)-1-Phenylethanamine | 0.85 | 55% |

| (R)-1-(4-Methoxyphenyl)ethanamine | 0.70 | 40% |

| (S)-1-(4-Chlorophenyl)ethanamine | 1.00 (enantiomer-independent) | 70% |

The electron-withdrawing chloro group enhances electrophilic reactivity in N-alkylation but reduces electron density in oxidation .

Continuous Flow Processes

Industrial-scale synthesis employs flow reactors for:

-

Reductive Amination : 85% yield at 120°C with Pd/C catalysts.

-

Salt Crystallization : HCl gas introduction in segmented flow for 99% purity.

Stability and Side Reactions

Propiedades

IUPAC Name |

(1R)-1-(4-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADVPOKOZMYLPI-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704168 | |

| Record name | (1R)-1-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167414-87-0 | |

| Record name | (1R)-1-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.